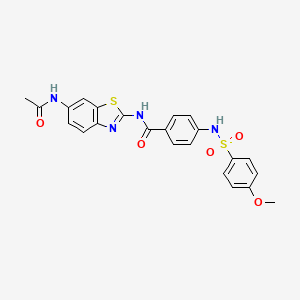
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide
Descripción general
Descripción
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to summarize the available research findings, case studies, and biological data related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, an acetamido group, and a methoxybenzenesulfonamide unit. The molecular formula is CHNOS, with a molecular weight of approximately 345.39 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing benzothiazole have been shown to target bacterial division proteins such as FtsZ, which is crucial for bacterial cell division. A study highlighted that certain benzamide derivatives demonstrated superior efficacy against multidrug-resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin and linezolid .
Table 1: Antibacterial Activity Comparison
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(6-acetamido...) | MRSA | 0.5 µg/mL |
| Benzamide Derivative A | S. aureus | 0.25 µg/mL |
| Ciprofloxacin | S. aureus | 1 µg/mL |
Anticancer Activity
The benzothiazole scaffold has been implicated in various anticancer activities. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to significant reductions in cell viability .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a related compound on HeLa cells, showing an IC value of 12 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of FtsZ Protein : Similar compounds have been shown to bind to the FtsZ protein, disrupting bacterial cell division.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-14(28)24-17-7-12-20-21(13-17)33-23(25-20)26-22(29)15-3-5-16(6-4-15)27-34(30,31)19-10-8-18(32-2)9-11-19/h3-13,27H,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJVWGOYUKMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















